Cas no 5569-41-5 ([1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro-)
![[1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro- structure](https://www.kuujia.com/scimg/cas/5569-41-5x500.png)
[1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro- Chemical and Physical Properties
Names and Identifiers
-
- [1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro-
- 2-(2',2-Difluorobiphenyl-4-yl)acetic acid
- SCHEMBL11726632
- 5569-41-5
-
- Inchi: InChI=1S/C14H10F2O2/c15-12-4-2-1-3-10(12)11-6-5-9(7-13(11)16)8-14(17)18/h1-7H,8H2,(H,17,18)
- InChI Key: UQDARKFHSLZZIE-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 248.065
- Monoisotopic Mass: 248.065
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3A^2
- XLogP3: 3.2
[1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011001981-250mg |
2-(2',2-Difluorobiphenyl-4-yl)acetic acid |
5569-41-5 | 97% | 250mg |
$480.00 | 2023-09-01 | |
Alichem | A011001981-1g |
2-(2',2-Difluorobiphenyl-4-yl)acetic acid |
5569-41-5 | 97% | 1g |
$1549.60 | 2023-09-01 | |
Alichem | A011001981-500mg |
2-(2',2-Difluorobiphenyl-4-yl)acetic acid |
5569-41-5 | 97% | 500mg |
$839.45 | 2023-09-01 |
[1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro- Related Literature
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Fung-Kit Tang,Jiaqian Zhu,Fred Ka-Wai Kong,Maggie Ng,Qingyuan Bian,Vivian Wing-Wah Yam,Anfernee Kai-Wing Tse,Yu-Chung Tse,Ken Cham-Fai Leung Chem. Commun., 2020,56, 2695-2698
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
Additional information on [1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro-
Research Brief on [1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro- (CAS: 5569-41-5): Recent Advances and Applications
[1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro- (CAS: 5569-41-5) is a fluorinated biphenyl derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and pharmacological properties. Recent studies have explored its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
One of the most notable advancements in the study of [1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro- is its role as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). Researchers have demonstrated that the introduction of fluorine atoms at the 2,2'-positions of the biphenyl scaffold enhances the compound's metabolic stability and bioavailability, making it a promising candidate for further drug development. Recent publications in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters highlight its efficacy in inhibiting cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory pathways.
In addition to its anti-inflammatory properties, [1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro- has shown potential in oncology research. A 2023 study published in the European Journal of Medicinal Chemistry reported that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines, including breast and lung cancer. The study attributed this activity to the compound's ability to modulate apoptosis-related proteins and disrupt mitochondrial function. These findings suggest that further optimization of this scaffold could lead to the development of targeted anticancer therapies.
The synthesis of [1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro- has also seen methodological improvements. Recent work by synthetic chemists has focused on developing more efficient and environmentally friendly routes to produce this compound. For instance, a 2022 study in Organic Process Research & Development described a catalytic fluorination protocol that reduces the need for hazardous reagents and improves yield. Such advancements are critical for scaling up production and facilitating its use in industrial and pharmaceutical applications.
Despite these promising developments, challenges remain in the clinical translation of [1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro- based therapeutics. Issues such as off-target effects and pharmacokinetic variability need to be addressed through further preclinical studies. However, the compound's versatility and demonstrated biological activities make it a valuable tool for researchers exploring new avenues in drug discovery. Future research directions may include the development of prodrug formulations or combination therapies to enhance its therapeutic index.
In conclusion, [1,1'-Biphenyl]-4-acetic acid, 2,2'-difluoro- (CAS: 5569-41-5) represents a compelling area of research in chemical biology and pharmaceutical sciences. Its dual role as a synthetic intermediate and a bioactive molecule underscores its potential to contribute to the development of next-generation therapeutics. Continued interdisciplinary collaboration between chemists, biologists, and pharmacologists will be essential to unlock its full potential and address the remaining challenges in its application.
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